3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a complex organic compound classified within the dihydropyridine family. This compound is recognized for its diverse biological activities and potential therapeutic applications. It is characterized by the presence of amino and hydroxy functional groups, which contribute to its unique chemical reactivity and biological properties.
The compound is synthesized through various organic reactions, often involving pyridine derivatives as starting materials. The synthesis typically requires multi-step procedures to introduce the necessary functional groups effectively.
3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one falls under the category of heterocyclic compounds, specifically dihydropyridines. Its structure includes a dihydropyridinone ring, which is pivotal for its biological activity.
The synthesis of 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one generally involves several key steps:
The choice of solvents, catalysts, and reaction conditions can significantly affect yield and purity. Optimizing these parameters is crucial in industrial settings to ensure efficient production.
The molecular formula for 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is , with a molecular weight of 196.25 g/mol. The structural representation reveals a dihydropyridinone ring with an amino group and a hydroxy group attached to the carbon chain.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 196.25 g/mol |
IUPAC Name | 3-amino-1-(2-hydroxy-3-methylbutyl)pyridin-2-one |
InChI | InChI=1S/C10H16N2O2/c1-7(2)9(13)6-12-5-3-4-8(11)10(12)14/h3-5,7,9,13H,6,11H2,1-2H3 |
InChI Key | FPMJZIYPIFCVGO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(CN1C=CC=C(C1=O)N)O |
3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxides while substitution could result in various derivatives.
The mechanism of action for 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity, influencing cellular signaling pathways and responses.
The compound exhibits properties typical of organic molecules with functional groups that influence solubility and reactivity. Its melting point and boiling point data are not explicitly provided but can be inferred from similar compounds in its class.
The presence of both amino and hydroxy groups enhances its reactivity, allowing it to participate in various chemical transformations. Its stability under different pH levels and temperatures is crucial for its application in scientific research.
3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has several potential applications:
This compound's unique structure and functional groups make it a valuable candidate for further research in medicinal chemistry and related fields.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7